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Compound of Interest

Compound Name: 1,3-Oxazinan-2-one

Cat. No.: B031196

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the
characterization of 1,3-Oxazinan-2-one (CAS No: 5259-97-2). The information presented
herein is crucial for confirming the identity, purity, and structure of this heterocyclic compound,
which serves as a valuable building block in medicinal chemistry and drug development. This
document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized
experimental protocols.

Chemical Structure and Properties

1,3-Oxazinan-2-one is a six-membered cyclic carbamate with the molecular formula CaH7NO:2
and a molecular weight of approximately 101.10 g/mol .[1] Its structure consists of a tetrahydro-
1,3-oxazine ring with a carbonyl group at the 2-position.

IUPAC Name: 1,3-o0xazinan-2-one[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of 1,3-
Oxazinan-2-one.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b031196?utm_src=pdf-interest
https://www.benchchem.com/product/b031196?utm_src=pdf-body
https://www.benchchem.com/product/b031196?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazinan-2-one
https://www.benchchem.com/product/b031196?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazinan-2-one
https://www.benchchem.com/product/b031196?utm_src=pdf-body
https://www.benchchem.com/product/b031196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

H NMR spectroscopy is a powerful technique for elucidating the proton environment within a
molecule. The expected chemical shifts (&) and coupling constants (J) for 1,3-Oxazinan-2-one
are presented in Table 1.

Table 1: *H NMR Spectroscopic Data for 1,3-Oxazinan-2-one

Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H-4 (CH2) ~4.3-4.5 t ~5-6
H-5 (CH2) ~19-21 m
H-6 (CH2) ~3.3-35 t ~5-6
N-H ~7.0-8.0 brs

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) at 0
ppm. The exact chemical shifts can vary depending on the solvent and concentration used.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The
anticipated chemical shifts for the carbon atoms in 1,3-Oxazinan-2-one are outlined in Table 2.

Table 2: 3C NMR Spectroscopic Data for 1,3-Oxazinan-2-one

Carbon Atom Chemical Shift (6, ppm)
C-2 (C=0) ~155 - 160

C-4 (CH2) ~65 - 70

C-5 (CH2) ~20- 25

C-6 (CHz) ~40 - 45

Note: As with 1H NMR, chemical shifts are referenced to TMS and can be influenced by
experimental conditions.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies. Table 3 lists the expected major absorption bands

for 1,3-Oxazinan-2-one.

Table 3: Key IR Absorption Bands for 1,3-Oxazinan-2-one

Functional Group Absorption Range (cm™?) Intensity
N-H Stretch 3200 - 3400 Medium, Broad
C-H Stretch (alkane) 2850 - 3000 Medium to Strong
C=0 Stretch (cyclic

1680 - 1720 Strong
carbamate)
C-N Stretch 1200 - 1350 Medium
C-O Stretch 1000 - 1200 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The expected mass-to-charge ratios (m/z) for the molecular ion and major
fragments of 1,3-Oxazinan-2-one are detailed in Table 4.

Table 4: Mass Spectrometry Data for 1,3-Oxazinan-2-one

lon m/z Description

[M]*+ 101 Molecular lon

[M-COJ* 73 Loss of Carbon Monoxide
[M-CH20]* 71 Loss of Formaldehyde
[M-C2H40]* 57 Loss of Ethylene Oxide

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
described above. Researchers should adapt these protocols based on the specific
instrumentation and laboratory standards.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 5-10 mg of 1,3-Oxazinan-2-one.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClz, DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer Frequency: 300-600 MHz

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-64 (signal dependent)

Relaxation Delay: 1-5 seconds

Spectral Width: 0-12 ppm

Instrument Parameters (33C NMR):

e Spectrometer Frequency: 75-150 MHz

o Pulse Sequence: Proton-decoupled single-pulse experiment

e Number of Scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation Delay: 2-10 seconds

e Spectral Width: 0-220 ppm
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 1,3-Oxazinan-2-one sample directly onto the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Instrument Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron lonization - El):

o Prepare a dilute solution of 1,3-Oxazinan-2-one in a volatile organic solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.

o Further dilute an aliquot of this solution to approximately 10-100 pg/mL.
Instrument Parameters (GC-MS with EI source):

« lonization Mode: Electron lonization (EI)

« lonization Energy: 70 eV

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
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e Mass Range: m/z 30-200

« Inlet System: Gas Chromatography (GC) for sample introduction. The GC method should be
optimized to ensure good separation and peak shape.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound such as 1,3-Oxazinan-2-one.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
1,3-Oxazinan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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